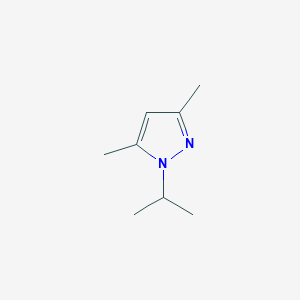

![molecular formula C10H6ClN3 B2963394 5-Chloropyrazolo[1,5-a]quinazoline CAS No. 1505396-81-5](/img/structure/B2963394.png)

5-Chloropyrazolo[1,5-a]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

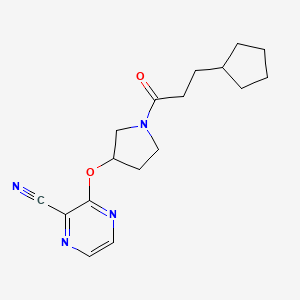

5-Chloropyrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the pyrazoloquinazoline family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinazoline ring, with a chlorine atom attached at the 5-position of the pyrazole ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

The primary targets of 5-Chloropyrazolo[1,5-a]quinazoline are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .

Mode of Action

this compound interacts with its targets by binding to ERK2, p38α, and JNK3 . The binding affinity of this compound for JNK1, JNK2, and JNK3 is in the micromolar range . The key residues of JNK3 important for this binding have been identified .

Biochemical Pathways

The compound affects the MAPK signaling pathway, which is involved in the regulation of various cellular activities . By inhibiting the activity of ERK2, p38α, and JNK3, this compound can modulate the inflammatory response .

Pharmacokinetics

The compound’s molecular weight (20363) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This results in anti-inflammatory activity, making the compound a potential candidate for the development of anti-inflammatory drugs .

Biochemical Analysis

Biochemical Properties

5-Chloropyrazolo[1,5-a]quinazoline has been found to interact with various biomolecules. It has been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This suggests that this compound may interact with enzymes and proteins involved in the NF-κB signaling pathway .

Cellular Effects

The effects of this compound on cells are primarily related to its anti-inflammatory activity. It has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of immune and inflammatory responses . This suggests that this compound may influence cell function by modulating immune and inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve the inhibition of NF-κB transcriptional activity . This may occur through direct binding interactions with enzymes and proteins involved in the NF-κB signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxyamide with anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . Another method includes the use of ethyl 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate, which is solubilized in phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) and maintained at reflux temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions

Substitution Reactions: Reagents such as potassium carbonate (K2CO3) and dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like OXONE® and iodine pentoxide (HIO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Industry: Its derivatives may be used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

8-Chloropyrazolo[1,5-a]quinazoline: Another derivative with a chlorine atom at the 8-position.

Pyrazolo[1,5-a]quinazoline-3-carboxamide: A derivative with a carboxamide group at the 3-position.

Uniqueness

5-Chloropyrazolo[1,5-a]quinazoline is unique due to its specific substitution pattern and its potent anti-inflammatory activity. Its ability to selectively inhibit MAPKs distinguishes it from other similar compounds, making it a valuable lead compound for drug development .

Properties

IUPAC Name |

5-chloropyrazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-7-3-1-2-4-8(7)14-9(13-10)5-6-12-14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIZLLPTFZNCMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=NN23)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963320.png)

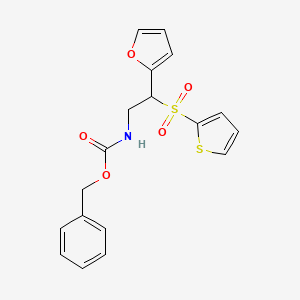

![(2Z)-6-bromo-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2963322.png)

![4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2963323.png)

![3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2963327.png)

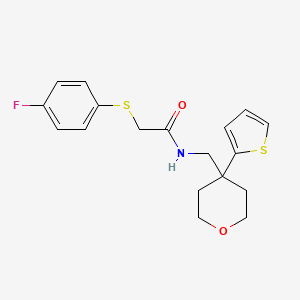

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2963328.png)

![bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione](/img/structure/B2963330.png)

![methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2963331.png)